REACTION_CXSMILES
|
Cl[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][OH:8].[NH2:9][C@H:10]([C:22](O)=O)CC1C=C2C(C=CC=C2)=CC=1.[CH3:25][C:26](C)=O>>[CH2:25]([N:9]([CH2:10][CH3:22])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][OH:8])[CH3:26]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
ClCCCCCCO
|
Name
|
|
Quantity
|
16.9 g
|
Type
|
reactant
|
Smiles
|
N[C@@H](CC1=CC=C2C=CC=CC2=C1)C(=O)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Type
|
CUSTOM
|
Details
|
The solution was stirred for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 3.5 days
|
Duration
|
3.5 d
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated to an oil
|
Type
|
DISSOLUTION
|
Details
|
dissolved in 100 ml of ether
|
Type
|
FILTRATION
|
Details
|
The ether solution was filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to an oil
|
Type
|
DISSOLUTION
|
Details
|
dissolved in 30 ml of diethylamine
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated to an oil
|
Type
|
WASH
|
Details
|
washed with ethylacetate
|
Type
|
EXTRACTION
|
Details
|
extracted twice with ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
The organic extract
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)N(CCCCCCO)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |